molecular formula C18H26N12O2 B11502578 6,6'-[pyridazine-3,6-diylbis(oxy)]bis(N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine)

6,6'-[pyridazine-3,6-diylbis(oxy)]bis(N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine)

Cat. No.: B11502578
M. Wt: 442.5 g/mol
InChI Key: FOZPNZOYHAKYSE-UHFFFAOYSA-N
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Description

6-[(6-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazines and pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and dimethylamine under controlled conditions.

    Attachment of the Pyridazine Ring: The pyridazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the triazine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(6-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-[(6-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-[(6-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms and dimethylamino groups enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZINE: Shares the triazine core but lacks the pyridazine ring.

    PYRIDAZIN-3-YL OXY COMPOUNDS: Contain the pyridazine ring but differ in the attached functional groups.

Uniqueness

6-[(6-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of the triazine and pyridazine rings, along with multiple dimethylamino groups

Properties

Molecular Formula

C18H26N12O2

Molecular Weight

442.5 g/mol

IUPAC Name

6-[6-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxy-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H26N12O2/c1-27(2)13-19-14(28(3)4)22-17(21-13)31-11-9-10-12(26-25-11)32-18-23-15(29(5)6)20-16(24-18)30(7)8/h9-10H,1-8H3

InChI Key

FOZPNZOYHAKYSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OC2=NN=C(C=C2)OC3=NC(=NC(=N3)N(C)C)N(C)C)N(C)C

Origin of Product

United States

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